Cas no 16650-32-1 (5,8-Difluoroquinoline)

5,8-Difluoroquinoline is a fluorinated quinoline derivative characterized by the presence of fluorine atoms at the 5 and 8 positions of the quinoline ring. This structural modification enhances its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituents improve metabolic stability and lipophilicity, which can influence binding affinity in bioactive molecules. Its high purity and well-defined reactivity profile make it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations in medicinal chemistry. The compound is particularly useful in the development of fluorinated analogs for drug discovery, where its incorporation can optimize pharmacokinetic properties. Proper handling under inert conditions is recommended due to its sensitivity.
5,8-Difluoroquinoline structure
5,8-Difluoroquinoline structure
Product Name:5,8-Difluoroquinoline
CAS No:16650-32-1
MF:C9H5F2N
MW:165.139508962631
MDL:MFCD01939053
CID:210870
PubChem ID:155433
Update Time:2025-10-30

5,8-Difluoroquinoline Chemical and Physical Properties

Names and Identifiers

    • 5,8-Difluoroquinoline
    • Quinoline,5,8-difluoro-
    • Quinoline,5,8-difluoro
    • Z1198159211
    • 655HE4RCM4
    • SB67759
    • 16650-32-1
    • AKOS006277148
    • Quinoline, 5,8-difluoro-
    • DTXSID20168116
    • CCRIS 7839
    • NSC-137118
    • SCHEMBL19990071
    • MFCD01939053
    • BS-21683
    • NSC 137118
    • CS-0211100
    • NSC137118
    • EN300-107536
    • DIFLUOROQUINOLINE, 5,8-
    • UNII-655HE4RCM4
    • A882319
    • G30570
    • DTXCID2090607
    • MDL: MFCD01939053
    • Inchi: 1S/C9H5F2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
    • InChI Key: RUGDURZULGJEHD-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C2C1=CC=CN=2)F

Computed Properties

  • Exact Mass: 165.03900
  • Monoisotopic Mass: 165.039
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 12.9A^2

Experimental Properties

  • Density: 1.319
  • Boiling Point: 241.8°Cat760mmHg
  • Flash Point: 100°C
  • Refractive Index: 1.588
  • PSA: 12.89000
  • LogP: 2.51300

5,8-Difluoroquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189005054-10g
5,8-Difluoroquinoline
16650-32-1 95%
10g
$1,095.45 2022-04-02
Alichem
A189005054-25g
5,8-Difluoroquinoline
16650-32-1 95%
25g
$2,130.60 2022-04-02
Alichem
A189005054-100g
5,8-Difluoroquinoline
16650-32-1 95%
100g
$4,971.40 2022-04-02
Chemenu
CM144251-5g
5,8-Difluoroquinoline
16650-32-1 95%
5g
$427 2021-08-05
Chemenu
CM144251-10g
5,8-Difluoroquinoline
16650-32-1 95%
10g
$661 2021-08-05
Chemenu
CM144251-25g
5,8-Difluoroquinoline
16650-32-1 95%
25g
$1328 2021-08-05
TRC
D451588-100mg
5,8-Difluoroquinoline
16650-32-1
100mg
$87.00 2023-05-18
TRC
D451588-250mg
5,8-Difluoroquinoline
16650-32-1
250mg
$ 110.00 2022-06-05
TRC
D451588-500mg
5,8-Difluoroquinoline
16650-32-1
500mg
$345.00 2023-05-18
TRC
D451588-1g
5,8-Difluoroquinoline
16650-32-1
1g
$ 240.00 2022-06-05

5,8-Difluoroquinoline Production Method

5,8-Difluoroquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16650-32-1)5,8-Difluoroquinoline
Order Number:A882319
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:06
Price ($):260.0
Email:sales@amadischem.com

Additional information on 5,8-Difluoroquinoline

Comprehensive Overview of 5,8-Difluoroquinoline (CAS No. 16650-32-1): Properties, Applications, and Innovations

5,8-Difluoroquinoline (CAS No. 16650-32-1) is a fluorinated quinoline derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique molecular structure featuring fluorine atoms at the 5th and 8th positions, exhibits remarkable chemical stability and reactivity, making it a versatile intermediate in synthetic chemistry. Researchers and industries are increasingly exploring its potential due to its ability to enhance the bioactivity and physicochemical properties of target molecules.

The growing interest in fluorinated compounds like 5,8-Difluoroquinoline stems from their applications in drug discovery, agrochemicals, and advanced materials. Fluorination often improves metabolic stability, lipophilicity, and binding affinity, which are critical factors in the development of new therapeutics. For instance, 5,8-Difluoroquinoline derivatives have shown promise in the design of kinase inhibitors and antimicrobial agents, aligning with the current focus on combating drug-resistant pathogens and chronic diseases.

From an industrial perspective, 5,8-Difluoroquinoline is synthesized through multi-step organic reactions, including halogenation and cyclization processes. Its purity and yield are meticulously controlled to meet the stringent requirements of high-value applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure quality, addressing the demand for reliable and reproducible synthetic methodologies in academic and commercial settings.

Environmental and regulatory considerations are also pivotal in the discourse surrounding 5,8-Difluoroquinoline. As sustainability becomes a global priority, researchers are investigating greener synthetic routes, such as catalytic fluorination and solvent-free reactions, to minimize waste and energy consumption. This aligns with the broader trend of green chemistry, a topic frequently searched by professionals seeking eco-friendly alternatives in chemical synthesis.

In materials science, 5,8-Difluoroquinoline serves as a building block for functional polymers and optoelectronic devices. Its electron-withdrawing fluorine atoms contribute to tuning electronic properties, making it valuable in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. This application resonates with the surge in interest for renewable energy technologies and smart materials, which dominate contemporary scientific and industrial discussions.

Another area of exploration is the compound's role in catalysis. Recent studies highlight its utility as a ligand in transition metal-catalyzed reactions, enabling efficient C-C and C-N bond formations. Such advancements are critical for streamlining the synthesis of complex molecules, a recurring theme in medicinal chemistry forums and patent literature.

To address common queries from search engines, it's worth noting that 5,8-Difluoroquinoline is often compared to other fluorinated quinolines, such as 2,4-Difluoroquinoline or 6-Fluoroquinoline, due to their structural similarities and overlapping applications. However, the distinct positioning of fluorine atoms in 5,8-Difluoroquinoline confers unique electronic and steric effects, which are frequently discussed in structure-activity relationship (SAR) studies.

In summary, 5,8-Difluoroquinoline (CAS No. 16650-32-1) is a multifaceted compound with broad relevance in cutting-edge research and industrial applications. Its integration into drug design, materials engineering, and sustainable chemistry underscores its importance in addressing modern scientific challenges. As innovation continues, this compound is poised to remain a focal point in the quest for novel solutions across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16650-32-1)5,8-Difluoroquinoline
A882319
Purity:99%
Quantity:1g
Price ($):260.0
Email